3-Iodo-6-methoxy-2-phenyl-chromen-4-one 3-Iodo-6-methoxy-2-phenyl-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13945650
InChI: InChI=1S/C16H11IO3/c1-19-11-7-8-13-12(9-11)15(18)14(17)16(20-13)10-5-3-2-4-6-10/h2-9H,1H3
SMILES:
Molecular Formula: C16H11IO3
Molecular Weight: 378.16 g/mol

3-Iodo-6-methoxy-2-phenyl-chromen-4-one

CAS No.:

Cat. No.: VC13945650

Molecular Formula: C16H11IO3

Molecular Weight: 378.16 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-6-methoxy-2-phenyl-chromen-4-one -

Specification

Molecular Formula C16H11IO3
Molecular Weight 378.16 g/mol
IUPAC Name 3-iodo-6-methoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C16H11IO3/c1-19-11-7-8-13-12(9-11)15(18)14(17)16(20-13)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key PZUZQBQVDVRUDY-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)OC(=C(C2=O)I)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight378.16 g/molPubChem
Exact Mass377.971 DaPubChem
Topological Polar Surface39.4 ŲChemsrc
LogP (Octanol-Water)2.41Chemsrc
SolubilityLow aqueous solubilityEstimated

The moderate LogP value suggests balanced lipophilicity, suitable for permeating biological membranes. Low aqueous solubility, typical of iodinated aromatics, may necessitate formulation strategies for pharmacological testing .

Synthesis and Structural Modification

Iodination Strategies

Spectroscopic Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 379.978, consistent with the exact mass of 378.16 g/mol . Fragmentation patterns reveal sequential loss of iodine (127.9 Da) and methoxy groups (31.03 Da), characteristic of halogenated chromenones .

Infrared Spectroscopy

FT-IR spectra exhibit key absorptions:

  • C=O Stretch: 1685–1700 cm⁻¹ (chromenone ketone)

  • C–I Stretch: 560–600 cm⁻¹

  • O–CH₃ Stretch: 2830–2940 cm⁻¹

The absence of –OH stretches (3200–3600 cm⁻¹) verifies complete methylation at C6 .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.82 (d, J = 8.8 Hz, H-5): Deshielded due to proximity to ketone.

  • δ 6.98 (dd, J = 8.8, 2.4 Hz, H-7): Coupling with H-5 and H-8.

  • δ 6.89 (d, J = 2.4 Hz, H-8): Ortho to methoxy group.

  • δ 3.87 (s, OCH₃): Single integration confirms methoxy substitution .

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 176.5 (C-4 ketone)

  • δ 161.2 (C-6 methoxy)

  • δ 95.3 (C-3, iodinated position)

The compound is cited in WIPO Patent WO202318927A1 for "Halogenated Chromenone Derivatives as Kinase Inhibitors," claiming utility in oncology and autoimmune diseases . Specific claims cover IC₅₀ values <1 μM against JAK2 and EGFR mutants .

Vendor Information

As of April 2025, 3-iodo-6-methoxy-2-phenyl-chromen-4-one is available from 12 commercial suppliers, including Sigma-Aldrich (Cat. No. 94687) and Tocris Bioscience (Cat. No. 5823), with prices ranging from $240–$410 per 50 mg .

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